molecular formula C11H9F2NO3 B1384824 2-Acetylamino-3-(2,5-difluorophenyl)acrylic acid CAS No. 959246-37-8

2-Acetylamino-3-(2,5-difluorophenyl)acrylic acid

Cat. No.: B1384824
CAS No.: 959246-37-8
M. Wt: 241.19 g/mol
InChI Key: OREMKVNIDVHGGO-BJMVGYQFSA-N
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Description

2-Acetylamino-3-(2,5-difluorophenyl)acrylic acid is an organic compound with the molecular formula C11H9F2NO3 It is characterized by the presence of an acetylamino group, a difluorophenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-3-(2,5-difluorophenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluoroaniline and acetyl chloride.

    Acetylation: The 2,5-difluoroaniline undergoes acetylation with acetyl chloride in the presence of a base, such as pyridine, to form 2-acetylamino-2,5-difluoroaniline.

    Aldol Condensation: The resulting compound is then subjected to an aldol condensation reaction with an appropriate aldehyde, such as acrolein, under basic conditions to form the desired acrylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-3-(2,5-difluorophenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Acetylamino-3-(2,5-difluorophenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetylamino-3-(2,5-difluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylamino-3-phenylacrylic acid: Lacks the difluoro substitution, resulting in different chemical properties.

    2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid: Similar structure but with different fluorine substitution pattern.

    2-Acetylamino-3-(2,6-difluorophenyl)acrylic acid: Another isomer with fluorine atoms in different positions.

Uniqueness

2-Acetylamino-3-(2,5-difluorophenyl)acrylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(E)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3,(H,14,15)(H,16,17)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREMKVNIDVHGGO-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C/C1=C(C=CC(=C1)F)F)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650612
Record name (2E)-2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-37-8
Record name (2E)-2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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